molecular formula C18H16O6 B10823421 Penipurdin A

Penipurdin A

Cat. No.: B10823421
M. Wt: 328.3 g/mol
InChI Key: UDGPOMVMLXQVQR-QMMMGPOBSA-N
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Description

Penipurdin A is a naturally occurring anthraquinone derivative isolated from fungal species, including Penicillium purpurogenum and Aspergillus iizukae . It belongs to a class of polyketides known for a wide spectrum of bioactivities, making it a valuable compound for natural product research and drug discovery initiatives . This compound is presented for use in pharmaceutical and microbiological research. Preliminary studies on related anthraquinones and compound libraries have indicated potential for antimicrobial and antiviral investigations . Researchers can utilize this compound to explore its specific mechanisms of action and its efficacy against various bacterial and viral targets. Product Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate care and adhere to relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1,6-dihydroxy-3-[(2S)-2-hydroxypropyl]-8-methoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c1-8(19)3-9-4-11-15(13(21)5-9)18(23)16-12(17(11)22)6-10(20)7-14(16)24-2/h4-8,19-21H,3H2,1-2H3/t8-/m0/s1

InChI Key

UDGPOMVMLXQVQR-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O)O

Origin of Product

United States

Isolation and Dereplication Methodologies

Spectroscopic Approaches for Structural Characterization and Elucidation

The definitive structure of Penipurdin A was established through a combination of advanced spectroscopic techniques. These methods provided conclusive evidence for its planar structure, molecular formula, and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon skeleton and proton environments of this compound. Analysis of both 1D (¹H and ¹³C) and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, allowed for the complete assignment of proton and carbon signals and established the connectivity of the molecule.

Detailed analysis of the ¹H NMR spectrum of this compound reveals characteristic signals for aromatic protons, a methoxy (B1213986) group, a methyl singlet, and a methyl doublet, among others. For instance, a hydrogen-bonded phenolic hydroxyl proton is typically observed at a low field (e.g., δH 13.40). nih.gov The ¹³C NMR spectrum complements this by showing signals for carbonyl carbons, oxygen-bearing aromatic carbons, and the various aliphatic and methoxy carbons. nih.gov

Two-dimensional NMR experiments are crucial for assembling the molecular structure. The COSY (Correlation Spectroscopy) spectrum identifies proton-proton coupling networks, while the HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals long-range correlations between protons and carbons, which is key to connecting different fragments of the molecule. nih.gov For example, HMBC correlations can link a methoxy group's protons to the aromatic carbon it is attached to. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for Key Moieties in Anthraquinone (B42736) Scaffolds similar to this compound (data are representative)

Position¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppmKey HMBC Correlations
1-OH~13.40 (s)-C-1, C-2, C-9a
OCH₃~3.89 (s)~56.7Aromatic Carbon
Aromatic CH6.78 - 7.47 (d)105.5 - 125.1Carbonyls, Quaternary C
CH(OH)~5.06 (m)~70.7Aliphatic C, Aromatic C
CH₃~1.20 (d)~20.0CH(OH)

Note: The data in this table are illustrative and based on typical values for related anthraquinone structures. Actual values for this compound would be found in the primary literature.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is employed to determine the precise mass of the molecule, which in turn allows for the unambiguous determination of its molecular formula. For this compound, the HR-ESIMS analysis would yield a high-accuracy mass measurement of the protonated molecule [M+H]⁺ or another adduct. mdpi.com This experimental mass is then compared to the calculated masses for potential chemical formulas, with a very low margin of error (typically <5 ppm), confirming the elemental composition. This technique was fundamental in establishing the molecular formula of this compound as C₁₈H₁₆O₆. np-mrd.org

While NMR and MS can define the planar structure and connectivity, the absolute configuration of stereogenic centers requires chiroptical methods. For this compound, which contains a stereogenic carbon in its side chain, Electronic Circular Dichroism (ECD) is a powerful tool. nih.govnp-mrd.org

The process involves measuring the experimental ECD spectrum of the natural product. Concurrently, theoretical ECD spectra for both possible enantiomers (e.g., S and R configurations) are calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov The absolute configuration of this compound is then assigned by comparing the experimental spectrum with the calculated ones. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for that specific absolute configuration. nih.gov For this compound, the specific optical rotation has been reported as [α]²⁰D +35.7 (c 0.033, MeOH), indicating its chiral nature. nih.gov The (S) configuration at its chiral center (C-2') has been established based on biogenetic considerations with related compounds whose configurations were confirmed by ECD analysis. nih.gov

Biosynthetic Pathways and Biogenetic Considerations

Polyketide Biosynthesis of the Anthraquinone (B42736) Core in Fungal Systems

Penipurdin A, as an anthraquinone derivative, originates from fungal secondary metabolism via the acetate-malonate pathway, a fundamental route for polyketide biosynthesis nih.govftb.com.hr. This process begins with the enzymatic condensation of simple precursors, acetyl-CoA and malonyl-CoA, which are sequentially added by polyketide synthases (PKSs) to build a linear polyketide chain ftb.com.hrmdpi.com. This chain then undergoes a series of cyclization and modification steps to form the characteristic anthraquinone ring system nih.govmdpi.comnih.gov. Fungi are prolific producers of anthraquinones, with species from genera such as Aspergillus, Penicillium, and Neosartorya being notable sources nih.govresearchgate.netresearchgate.net. This compound itself has been isolated from the marine sponge-associated fungus Neosartorya spinosa KUFA 1047 nih.govmdpi.comnih.govresearchgate.net.

Table 1: Precursors and Fungal Producers of Anthraquinones

Precursor MoleculesRole in BiosynthesisKnown Fungal Producers of Anthraquinones (including this compound)
Acetyl-CoAStarter unitNeosartorya spinosa KUFA 1047, Penicillium spp., Aspergillus spp.
Malonyl-CoAExtender unitNeosartorya spinosa KUFA 1047, Penicillium spp., Aspergillus spp.

Role of Non-Reducing Polyketide Synthases (NR-PKSs) in Biosynthesis

The enzymatic machinery responsible for constructing the polyketide backbone of fungal anthraquinones, including this compound, is primarily composed of non-reducing polyketide synthases (NR-PKSs) nih.govnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. NR-PKSs are large, modular enzymes that iteratively catalyze the extension and cyclization of polyketide chains ftb.com.hrnih.govresearchgate.netfrontiersin.orgnih.gov. These megasynthases typically consist of several core domains, each performing specific biochemical functions. These include the starter unit:acyl transferase (SAT) domain for initial substrate selection, ketosynthase (KS) and acyl transferase (AT) domains for chain elongation, an acyl carrier protein (ACP) to tether the growing intermediate, and a product template (PT) domain responsible for regioselective cyclization nih.govresearchgate.netfrontiersin.org. Some NR-PKSs may also incorporate C-methyltransferase (CMeT) domains to introduce methyl groups into the polyketide structure nih.gov. While the precise NR-PKS responsible for this compound biosynthesis has not been detailed in the available literature, the general mechanism involves the precise assembly and cyclization of a polyketide precursor to form the anthraquinone skeleton nih.govmdpi.comnih.gov.

Table 2: Key Domains of Non-Reducing Polyketide Synthases (NR-PKSs)

Domain NamePrimary Function in Polyketide Synthesis
Starter Unit:Acyl Transferase (SAT)Selects and transfers the initial starter unit (e.g., acetyl-CoA) to the ACP.
Ketosynthase (KS)Catalyzes the Claisen condensation reaction between the growing polyketide chain and the extender unit.
Acyl Transferase (AT)Selects and loads the extender unit (e.g., malonyl-CoA) onto the ACP.
Acyl Carrier Protein (ACP)Acts as a swinging arm, covalently binding the growing polyketide intermediate via a phosphopantetheine arm.
Product Template (PT)Catalyzes the regioselective cyclization of the linear polyketide chain.
C-terminal domain (e.g., TE, R)Product release, often involving cyclization or hydrolysis (e.g., Thioesterase (TE), Reductase (R)).

Proposed Biogenetic Considerations Guiding Stereochemical Assignments

Biogenetic considerations are integral to the structural elucidation of natural products, particularly concerning their stereochemistry nih.govresearchgate.net. The specific spatial arrangement of atoms in molecules like this compound is a direct result of the stereoselective enzymatic processes employed by the producing fungus during biosynthesis nih.govmdpi.comnih.govnih.gov. These considerations are derived from an understanding of the mechanisms of the PKS enzymes and any subsequent modifying enzymes involved. For this compound and its derivatives, biogenetic reasoning has been applied to assign stereochemical configurations. For instance, the absolute configuration at the C-2' position of acetylthis compound was proposed to be 2'S, based on the assumption that it shares the same stereochemical origin as this compound nih.govresearchgate.net. This highlights how the inherent stereochemical control of the fungal biosynthetic machinery dictates the final three-dimensional structure of the molecule.

Compound Names Mentioned:

this compound

Acetylthis compound

(R)-6-hydroxymellein

Acetylquestinol

Tenellic acid C

Vermixocin A

Neospinosic acid

Spinolactone

Structural Diversity and Derivative Exploration

The chemical landscape surrounding Penipurdin A is enriched by the presence of naturally occurring analogues and a suite of related compounds, offering insights into its biosynthetic pathways and structural variations.

Acetylthis compound: Characterization and Relationship

A significant analogue of this compound is Acetylthis compound, which has been isolated from the same fungal source. nih.govmdpi.com The structure of Acetylthis compound was elucidated through extensive spectroscopic analysis.

High-resolution mass spectrometry (HRMS) established the molecular formula of Acetylthis compound. nih.gov Detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, including 2D NMR techniques, allowed for the precise assignment of its chemical structure, confirming it as an acetylated derivative of this compound. nih.gov

The co-occurrence of this compound and Acetylthis compound suggests a close biosynthetic relationship. It is postulated that Acetylthis compound is derived from this compound through an enzymatic acetylation process. nih.gov This biosynthetic connection underscores the metabolic versatility of the producing organism.

Below is a table summarizing the key characterization data for Acetylthis compound.

Spectroscopic DataAcetylthis compound
Molecular Formula C₂₀H₁₈O₈
¹H NMR Signals corresponding to the anthraquinone (B42736) core and the acetylated side chain.
¹³C NMR Resonances confirming the presence of the anthraquinone skeleton, the side chain, and an additional acetyl group.
HRMS Data supporting the assigned molecular formula.

Note: This table is a simplified representation of the detailed data found in the cited literature.

Co-isolated Anthraquinone Metabolites and Their Structural Similarities

During the isolation of this compound and Acetylthis compound from the marine sponge-associated fungus Neosartorya spinosa KUFA 1047, a number of other known anthraquinone metabolites were also identified. mdpi.comnih.gov These co-isolated compounds share a common anthraquinone scaffold, indicating a shared biosynthetic origin from polyketide pathways.

Among the co-isolated metabolites was acetylquestinol. mdpi.comnih.gov The structural framework of these compounds, like this compound, is based on the tricyclic anthraquinone system. The variations among these molecules arise from the different substitution patterns of hydroxyl, methyl, and other functional groups on this core structure. The presence of this suite of related anthraquinones provides a valuable opportunity for studying structure-activity relationships within this chemical class.

Analysis of Absolute Stereochemistry in this compound

The determination of the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is crucial for understanding the biological activity of a chiral molecule like this compound.

The absolute configuration of the stereocenter at position C-2' in the side chain of this compound has been determined to be S. nih.gov While the specific experimental details of the original stereochemical determination are found in earlier foundational studies, subsequent research on related compounds has reinforced this assignment. For instance, the absolute configuration of C-2' in the closely related Acetylthis compound was suggested to be the same as that of this compound (2'S) based on biogenic considerations. nih.gov This assumes that the acetylation step in the biosynthesis does not alter the stereochemistry at this center.

The establishment of the S configuration at C-2' is a critical piece of information that allows for a complete and unambiguous description of the this compound molecule. This stereochemical detail is fundamental for any studies involving its interaction with biological macromolecules, such as enzymes or receptors, which are themselves chiral.

Biological Activities and Mechanistic Insights Pre Clinical and in Vitro Focus

Anticancer and Cytotoxic Activities (In Vitro)5.2.1. Selective Growth Inhibition in Specific Cancer Cell Lines

Without any primary or secondary research data on "Penipurdin A," generating content for these topics would be speculative and would not adhere to the principles of scientific accuracy. It is possible that "this compound" is a very recently discovered compound with research that has not yet been published, a compound known by a different name, or a typographical error.

Further research would require a correct identifier for the compound, such as a CAS number, IUPAC name, or reference to a specific scientific publication.

Investigation of Potential Mechanisms Underlying Cellular Effects

Currently, there is a lack of published preclinical and in vitro studies investigating the specific molecular mechanisms underlying the cellular effects of this compound. While some research has explored its antibacterial and cytotoxic properties, the detailed signaling pathways and cellular targets modulated by this compound remain to be elucidated. unipa.it Further research is required to understand how this compound exerts its effects at a cellular level.

Enzyme Inhibitory Activities (In Vitro)

This compound has been evaluated for its inhibitory potential against several enzymes in in vitro assays. These studies provide initial insights into the compound's biochemical interactions.

Alpha-Glucosidase Inhibition Profile

As of the latest available scientific literature, this compound has not been reported to be evaluated for its inhibitory activity against alpha-glucosidase. Studies that have isolated this compound alongside other compounds have sometimes assessed the alpha-glucosidase inhibitory potential of the accompanying molecules, but data for this compound itself is not available.

Tyrosinase Inhibitory Effects

This compound has demonstrated inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In an in vitro assay, the inhibitory effect of this compound was evaluated. nih.gov

Table 1: Tyrosinase Inhibitory Activity of this compound

CompoundConcentration% InhibitionReference
This compound200 µMModerate (Specific percentage not detailed in the available literature) nih.gov

The available data indicates a moderate level of inhibition at a concentration of 200 µM. However, a precise IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, has not been reported in the reviewed literature. This suggests that while this compound does interact with tyrosinase, its potency may be modest compared to other known inhibitors.

Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity

The potential of this compound to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, has been investigated.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

CompoundConcentrationResultReference
This compoundUp to 80 µMNo significant inhibition observed nih.gov

In vitro testing of this compound at concentrations up to 80 µM did not show any significant inhibitory activity against acetylcholinesterase. nih.gov This finding suggests that this compound is unlikely to be a potent inhibitor of this particular enzyme under the tested conditions.

Comparative Research and Structure Activity Relationship Sar Studies

Comparative Analysis of Penipurdin A Biological Activity with Related Anthraquinones and Fungal Metabolites

This compound, identified as an alkylated anthraquinone (B42736), has been isolated from fungi such as Neosartorya spinosa KUFA 1047 and Penicillium species researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net. As part of the broader class of anthraquinones, this compound contributes to a spectrum of biological effects observed in fungal-derived metabolites. Anthraquinones, in general, are recognized for their wide-ranging bioactivities, including antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, enzyme inhibitory, antioxidant, and cytotoxic properties mdpi.comnih.gov.

Specific comparative data for this compound highlights its efficacy in certain bioassays:

Antioxidant Activity: In DPPH radical scavenging assays, this compound demonstrated potent antioxidant capabilities, exhibiting EC50 values between 6.01 and 7.47 μM. This activity is comparable to, and in some instances superior to, the reference compound ascorbic acid, which recorded an EC50 of 7.81 μM researchgate.net. This suggests that this compound possesses significant potential in neutralizing free radicals.

Enzyme Inhibition (α-Glucosidase): this compound also displayed potent in vitro inhibitory activity against α-glucosidase, with an IC50 value of 199.70 μM. When compared to the standard inhibitor acarbose (B1664774) (IC50 = 301.93 μM), this compound exhibited greater inhibitory potency researchgate.net.

Antimycobacterial Activity: this compound has shown inhibitory effects against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/mL nih.govresearchgate.net. This finding places it among fungal metabolites with potential applications in combating mycobacterial infections.

These findings position this compound as a biologically active compound whose efficacy can be evaluated relative to established benchmarks and within the context of other fungal metabolites.

Future Research Trajectories for Penipurdin a Investigations

Advanced Elucidation of Biosynthetic Pathways and Metabolic Engineering Strategies, including "Silent Gene Clusters"

The biosynthesis of anthraquinones in fungi typically follows the polyketide pathway, involving large, multifunctional enzymes known as polyketide synthases (PKSs). A critical area of future research is the precise identification and characterization of the biosynthetic gene cluster (BGC) responsible for Penipurdin A production in the source Penicillium species. Genome mining and sequencing of the producing organism will be the first step in locating the putative P-KS gene cluster.

Subsequent research should focus on:

Functional Gene Analysis: Through targeted gene knockout and heterologous expression studies, the specific roles of each gene within the cluster, including the core PKS and tailoring enzymes (e.g., oxygenases, methyltransferases, reductases), can be determined. This will provide a complete roadmap of the biosynthetic steps leading to this compound.

"Silent Gene Cluster" Activation: Many fungal genomes contain "silent" or cryptic BGCs that are not expressed under standard laboratory conditions. Future investigations should employ strategies such as epigenetic modification, ribosome engineering, or the use of chemical elicitors to activate these silent clusters in the producing Penicillium strain. This could lead to the discovery of novel analogs of this compound with potentially enhanced or different biological activities.

Metabolic Engineering: Once the biosynthetic pathway is fully elucidated, metabolic engineering techniques can be applied to enhance the production yield of this compound or to generate novel derivatives through combinatorial biosynthesis.

Table 1: Key Enzymes and Precursors in Fungal Polyketide Biosynthesis

Enzyme/PrecursorRole in Biosynthesis
Acetyl-CoAPrimary building block for the polyketide chain.
Malonyl-CoAExtender units for the growing polyketide chain.
Polyketide Synthase (PKS)Catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.
Tailoring EnzymesModify the polyketide backbone through reactions such as cyclization, aromatization, oxidation, and methylation to produce the final natural product.

Comprehensive Exploration of Novel Microbial Isolation Sources and Associated Symbiotic Relationships

While this compound is known to be produced by a Penicillium species, a broader exploration of microbial diversity could reveal new and more prolific producers. Future research should involve:

Bioprospecting: Isolating and screening diverse fungal strains, particularly from unique ecological niches such as marine environments, endophytic relationships with plants, or extreme environments, for the production of this compound and related compounds.

Symbiotic Interactions: Investigating the role of symbiotic relationships in the production of this compound. Co-culturing the producing Penicillium species with other microorganisms (bacteria or other fungi) may induce the expression of otherwise silent biosynthetic pathways and enhance production.

In-Depth Mechanistic Investigations of Identified Biological Activities

The initial report of antibacterial activity against M. tuberculosis provides a foundation for more detailed mechanistic studies. Future research should aim to:

Elucidate the Mechanism of Action: Determine the specific molecular target(s) of this compound in M. tuberculosis. This could involve studies on the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.

Broaden the Scope of Biological Screening: Test this compound against a wider range of pathogenic bacteria (both Gram-positive and Gram-negative), fungi, viruses, and cancer cell lines to identify any additional therapeutic activities.

Structure-Activity Relationship (SAR) Studies: Synthesize or isolate analogs of this compound to understand how different functional groups on the anthraquinone (B42736) scaffold contribute to its biological activity. This information is crucial for the rational design of more potent and selective derivatives.

Strategic Pre-clinical Development as a Lead Compound for Therapeutic Applications

Should further studies confirm the potent and selective biological activity of this compound, a strategic pre-clinical development plan will be necessary. This will involve:

In Vitro and In Vivo Efficacy Studies: Evaluating the efficacy of this compound in relevant cell-based and animal models of disease. For its antitubercular activity, this would involve testing in models of tuberculosis infection.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like characteristics.

Lead Optimization: Based on SAR and ADME data, chemically modify the this compound structure to improve its potency, selectivity, and pharmacokinetic properties, with the goal of identifying a clinical candidate.

Integration of Advanced Computational and Chemoinformatic Methodologies in this compound Research

Computational approaches can significantly accelerate the research and development process for natural products like this compound. Future research should integrate:

Genome Mining and BGC Prediction: Utilize bioinformatics tools to analyze fungal genomes and predict putative BGCs for anthraquinones, guiding the search for this compound producers.

Molecular Docking and Dynamics Simulations: Model the interaction of this compound with its putative biological targets to predict binding affinities and guide the design of more potent inhibitors.

QSAR (Quantitative Structure-Activity Relationship) Modeling: Develop computational models that correlate the chemical structure of this compound analogs with their biological activity, enabling the in silico prediction of the potency of novel derivatives.

Q & A

Q. What are the key physicochemical properties of Penipurdin A, and how do they influence experimental design?

this compound (C₁₈H₁₆O₆; MW 328.3 g/mol) is an anthraquinone derivative with hydroxyl and methoxy substituents. Its solubility in polar organic solvents like methanol and DMSO necessitates inert gas purging during stock solution preparation to prevent oxidation . Researchers should prioritize solvent selection based on intended assays (e.g., antimicrobial vs. cytotoxicity studies). Stability data (≥4 years at -20°C) inform long-term storage protocols.

Q. How is this compound sourced and characterized in laboratory settings?

this compound is isolated from the soil-derived fungus Penicillium purpurogenum via chromatographic techniques. Identity confirmation requires NMR, MS, and HPLC (≥95% purity) . For replication, researchers must reference protocols from Xue et al. (2015), including fermentation conditions and extraction solvents .

Q. What standardized methods are used to evaluate this compound’s antimicrobial activity?

The minimum inhibitory concentration (MIC) assay against Mycobacterium tuberculosis (25 µg/mL) follows CLSI guidelines. Key steps include:

  • Preparing inoculum at 1–5 × 10⁵ CFU/mL.
  • Using microdilution plates with Middlebrook 7H9 broth.
  • Incubating at 37°C for 7–14 days. Positive controls (e.g., rifampicin) and solvent controls (DMSO ≤1% v/v) are critical to validate results .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s reported bioactivity profiles?

While this compound shows anti-tubercular activity (MIC 25 µg/mL) , it lacks cytotoxicity in A549, HepG2, and HeLa cell lines . To reconcile these findings:

  • Compare assay conditions (e.g., exposure time, cell viability endpoints).
  • Evaluate membrane permeability differences between prokaryotic and eukaryotic cells.
  • Conduct structure-activity relationship (SAR) studies to identify functional groups driving selective toxicity .

Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action?

A PICOT-based approach is advised:

  • P opulation: Bacterial/viral strains or cancer cells.
  • I ntervention: this compound at sub-MIC/MIC concentrations.
  • C omparison: Existing antimicrobials (e.g., isoniazid) or vehicle controls.
  • O utcome: Transcriptomic/proteomic changes (RNA-seq, LC-MS).
  • T ime: Time-kill kinetics over 24–72 hours . Pair this with molecular docking to predict target binding (e.g., mycobacterial enzymes) .

Q. How can researchers optimize this compound’s bioactivity through synthetic modification?

Focus on modifying the hydroxyl and methoxy groups:

  • Step 1 : Perform acetylation or methylation to alter polarity.
  • Step 2 : Test derivatives for improved MIC values or reduced cytotoxicity.
  • Step 3 : Use QSAR models to correlate structural changes with activity . Purity validation (HPLC) and stability testing (-20°C, inert atmosphere) are essential .

Methodological Considerations

Q. What statistical approaches are critical for validating this compound’s dose-response data?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/MIC values.
  • Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons.
  • Report confidence intervals (95%) and p-values (<0.05) .

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

  • Document batch-specific purity data (e.g., Certificate of Analysis from Cayman Chemical) .
  • Adhere to FAIR principles: Share raw data (e.g., spectral files, MIC curves) in public repositories.
  • Include negative controls (solvent-only) and biological replicates (n ≥ 3) .

Data Contradiction Analysis

Q. How can conflicting results on this compound’s solubility and stability be resolved?

While this compound is reported to dissolve in methanol/DMSO, inconsistencies may arise from:

  • Batch variability : Verify purity (≥95%) via HPLC .
  • Storage conditions : Degradation occurs at >-20°C; use argon-purged vials.
  • Solvent pre-treatment : Ensure solvents are anhydrous and degassed .

Q. What strategies mitigate risks of artifact formation during this compound isolation?

  • Use silica gel chromatography with ethyl acetate/hexane gradients to separate analogs.
  • Monitor UV-Vis spectra (λmax ~400 nm for anthraquinones) .
  • Cross-validate findings with LC-HRMS to exclude co-eluting impurities .

Tables for Key Data

Property Value Reference
Molecular Weight328.3 g/mol
MIC (M. tuberculosis)25 µg/mL
SolubilityMethanol, DMSO
Stability≥4 years at -20°C
Cytotoxicity (A549 cells)Not observed at tested doses

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